molecular formula C8H8O4S B2386960 3,4-Dimethylthiophene-2,5-dicarboxylic acid CAS No. 19799-13-4

3,4-Dimethylthiophene-2,5-dicarboxylic acid

Cat. No.: B2386960
CAS No.: 19799-13-4
M. Wt: 200.21
InChI Key: OOXLBCRRSIYSPI-UHFFFAOYSA-N
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Description

3,4-Dimethylthiophene-2,5-dicarboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by two methyl groups attached to the 3rd and 4th positions of the thiophene ring and two carboxylic acid groups at the 2nd and 5th positions. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylthiophene-2,5-dicarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylthiophene-2,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Alcohols and Aldehydes: Formed through reduction.

    Substituted Thiophenes: Formed through electrophilic substitution.

Scientific Research Applications

3,4-Dimethylthiophene-2,5-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylthiophene-2,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylthiophene-2,5-dicarboxylic acid is unique due to the presence of both methyl and carboxylic acid groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical transformations and applications in different fields.

Properties

IUPAC Name

3,4-dimethylthiophene-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-3-4(2)6(8(11)12)13-5(3)7(9)10/h1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXLBCRRSIYSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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